2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 1309982-28-2
Cat. No.: VC0172328
Molecular Formula: C17H27BN2O2
Molecular Weight: 302.225
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1309982-28-2 |
|---|---|
| Molecular Formula | C17H27BN2O2 |
| Molecular Weight | 302.225 |
| IUPAC Name | 2-(2-methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C17H27BN2O2/c1-13-9-6-7-12-20(13)15-11-8-10-14(19-15)18-21-16(2,3)17(4,5)22-18/h8,10-11,13H,6-7,9,12H2,1-5H3 |
| Standard InChI Key | HLWDXMUNKIFABA-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCCCC3C |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is uniquely identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1309982-28-2 |
| Molecular Formula | C17H27BN2O2 |
| Molecular Weight | 302.225 g/mol |
| IUPAC Name | 2-(2-methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C17H27BN2O2/c1-13-9-6-7-12-20(13)15-11-8-10-14(19-15)18-21-16(2,3)17(4,5)22-18/h8,10-11,13H,6-7,9,12H2,1-5H3 |
| Standard InChIKey | HLWDXMUNKIFABA-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCCCC3C |
| PubChem Compound ID | 45785768 |
Structural Features Analysis
The compound contains three key structural components that define its chemical behavior and potential applications:
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Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom, which serves as the central scaffold of the molecule.
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2-Methylpiperidine Substituent: Attached at position 2 of the pyridine ring, this saturated heterocyclic amine introduces a chiral center at the 2-position of the piperidine ring.
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Boronic Acid Pinacol Ester Group: Located at position 6 of the pyridine ring, this functional group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a protected form of a boronic acid, commonly employed in cross-coupling reactions.
The combination of these structural elements creates a molecule with unique reactivity patterns and diverse potential applications in synthetic organic chemistry.
Physical and Chemical Properties
Physicochemical Properties
While specific experimental data on the physical properties of 2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is limited, several properties can be inferred based on its structure and comparison with similar compounds:
| Property | Expected Value/Characteristic |
|---|---|
| Physical State | Likely a crystalline solid at room temperature |
| Color | Typically white to off-white |
| Solubility | Likely soluble in organic solvents (dichloromethane, chloroform, tetrahydrofuran, dimethyl sulfoxide); poorly soluble in water |
| Stability | Generally stable under standard laboratory conditions but may be sensitive to strong acids, bases, and oxidizing agents |
| Chirality | Contains a stereogenic center at the 2-position of the piperidine ring |
Chemical Reactivity Profile
The reactivity of this compound is primarily determined by its three key functional groups:
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Boronic Acid Pinacol Ester: This group is particularly valuable for its role in cross-coupling reactions, especially Suzuki-Miyaura coupling. It can react with aryl and vinyl halides or triflates in the presence of a palladium catalyst and base to form new carbon-carbon bonds.
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Pyridine Ring: The pyridine nitrogen acts as a weak base and potential nucleophile, participating in coordination with metals or alkylation reactions. The aromatic system can undergo various substitution reactions with different regioselectivity patterns compared to benzene.
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2-Methylpiperidine Group: This tertiary amine functionality can participate in various reactions, including alkylation, acylation, and coordination with metals. The methyl group introduces a stereogenic center that may influence the stereochemical outcome of reactions involving this compound.
Synthesis Methods
Direct Borylation Approach
This approach would involve:
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Preparation of the pyridine core with appropriate functionalization
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Introduction of the 2-methylpiperidine group via nucleophilic aromatic substitution
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Installation of the boronic acid pinacol ester moiety through direct borylation or metal-catalyzed transformations
Cross-Coupling Strategy
An alternative approach might employ:
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Preparation of a 2,6-dihalopyridine (e.g., 2,6-dibromopyridine)
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Selective substitution at position 2 with 2-methylpiperidine
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Palladium-catalyzed borylation of the remaining halide at position 6 using bis(pinacolato)diboron
Key Reaction Parameters
For the borylation step, typical reaction conditions might include:
| Reagent/Condition | Typical Parameters |
|---|---|
| Catalyst | Palladium or iridium catalysts |
| Borylating Agent | Bis(pinacolato)diboron (B2pin2) |
| Solvent | THF, dioxane, or toluene |
| Temperature | 80-100°C |
| Atmosphere | Inert (nitrogen or argon) |
Similar palladium-catalyzed reactions are described in the literature for related pyridine boronate compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Applications in Organic Synthesis
Cross-Coupling Reactions
The boronic acid pinacol ester functionality makes this compound particularly valuable for Suzuki-Miyaura cross-coupling reactions, which allow for the formation of carbon-carbon bonds between the pyridine ring and various aryl or vinyl halides .
Potential applications include:
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Synthesis of unsymmetrically substituted bipyridines and pyridine-containing heterocycles
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Preparation of extended π-conjugated systems for materials science
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Late-stage functionalization in the synthesis of complex molecules
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Construction of ligands for coordination chemistry and catalysis
Building Block for Complex Molecular Architectures
2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can serve as a valuable intermediate in the synthesis of more complex structures:
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Pharmaceutical intermediates, particularly for compounds requiring both pyridine and piperidine moieties
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Ligands for asymmetric catalysis, leveraging the chiral center on the piperidine ring
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Building blocks for supramolecular chemistry, where the pyridine nitrogen and piperidine group can participate in hydrogen bonding or metal coordination
Research on similar compounds has demonstrated the utility of pyridine boronates in the synthesis of complex molecular frameworks through palladium-catalyzed coupling reactions .
Medicinal Chemistry Applications
Structure-Activity Relationship Considerations
This compound could potentially serve as a starting point for structure-activity relationship (SAR) studies:
Related research has shown the importance of 3-substituted piperidines in pharmaceutical development, including compounds such as Preclamol and Niraparib, suggesting potential applications for molecules containing both pyridine and piperidine moieties .
Comparison with Structurally Related Compounds
Comparison with Other Pyridine Boronates
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 181219-01-2) is a structurally related compound that differs in two key aspects :
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The position of the boronic acid pinacol ester group (position 4 versus position 6)
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The absence of the 2-methylpiperidine substituent
This positional isomer likely exhibits different reactivity patterns:
| Feature | 2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
|---|---|---|
| Electronic Properties | Electron-rich pyridine due to electron-donating piperidine group | Less electron-rich, more typical pyridine properties |
| Steric Considerations | More sterically hindered due to the piperidine substituent | Less sterically hindered |
| Cross-Coupling Reactivity | Potentially slower in cross-coupling due to steric factors | Generally good reactivity in Suzuki coupling |
| Pharmaceutical Applications | More complex 3D structure, potential for specific binding interactions | Simpler structure, commonly used as a building block |
Relationship to Piperidine-Containing Compounds
The 2-methylpiperidine moiety connects this compound to a broad family of piperidine derivatives with significant pharmaceutical relevance. Notable examples include:
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Preclamol: A dopamine autoreceptor agonist containing a 3-substituted piperidine
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Niraparib: An anticancer drug (PARP inhibitor) that contains a piperidine ring
Recent synthetic methodologies for the enantioselective synthesis of 3-piperidines, such as those described by Wu et al., highlight the importance of stereocontrolled synthesis of piperidine-containing compounds for pharmaceutical applications .
Current Research Trends and Future Directions
Emerging Synthetic Applications
Current research involving compounds similar to 2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine focuses on several key areas:
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Development of more efficient and selective cross-coupling methodologies
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Application of these building blocks in the synthesis of biologically active compounds
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Exploration of asymmetric catalysis using chiral piperidine derivatives
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Investigation of novel borylation methods for heterocyclic compounds
The rhodium-catalyzed asymmetric reductive Heck reaction described by researchers for the synthesis of 3-substituted tetrahydropyridines represents an example of innovative synthetic methods that could potentially be applied to related compounds .
Future Research Opportunities
Future research directions might include:
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Detailed study of the structure-activity relationships of compounds containing both pyridine and piperidine moieties
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Development of catalytic asymmetric methods to control the stereochemistry of the piperidine ring
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Exploration of this compound's potential as a ligand for transition metal catalysis
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Application in the synthesis of complex natural products or pharmaceuticals
The growing interest in rhodium-catalyzed reductive transamination reactions for the preparation of chiral piperidines, as reported in recent literature, suggests potential new synthetic approaches for compounds containing the 2-methylpiperidine moiety .
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